molecular formula C17H16N4O B5789562 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide

2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide

Cat. No. B5789562
M. Wt: 292.33 g/mol
InChI Key: KTNWJGIEGMVESB-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide, also known as IPAHA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been investigated for its potential use in various scientific research applications. One of the main areas of interest is its role as an anti-cancer agent. Studies have shown that 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins involved in cell growth and survival. 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to have antioxidant activity. It has also been shown to inhibit the activity of certain enzymes involved in lipid metabolism, making it a potential therapeutic agent for metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide is its simple synthesis method, which makes it relatively easy to obtain for laboratory experiments. Additionally, 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to have low toxicity in animal studies. However, one limitation of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide and its effects on cellular processes. Finally, there is potential for the development of new derivatives of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide with improved solubility and bioavailability.

Synthesis Methods

2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(1H-indol-2-yl)acetic acid with 4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The resulting product is 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide, which can be purified using column chromatography.

properties

IUPAC Name

2-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12(13-6-8-18-9-7-13)20-21-17(22)11-15-10-14-4-2-3-5-16(14)19-15/h2-10,19H,11H2,1H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNWJGIEGMVESB-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC2=CC=CC=C2N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC2=CC=CC=C2N1)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide

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